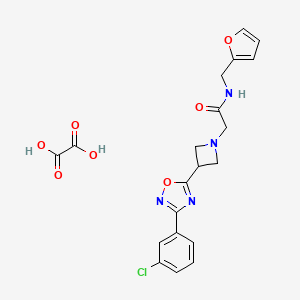![molecular formula C28H28N4O3 B2802789 N-[3-[[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]phenyl]pyridine-2-carboxamide CAS No. 2361840-79-9](/img/structure/B2802789.png)
N-[3-[[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule, likely a derivative of piperidine and pyridine, both of which are basic heterocyclic organic compounds . Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals . Pyridine is a basic heterocyclic organic compound similar to benzene and has applications in the synthesis of pesticides, pharmaceuticals, and dyes .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The presence of both piperidine and pyridine rings would contribute to the complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. These could include electrophilic aromatic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include the presence of polar and nonpolar regions, the size and shape of the molecule, and the specific functional groups present .Mechanism of Action
properties
IUPAC Name |
N-[3-[[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-2-25(33)32-17-14-28(15-18-32,22-10-4-3-5-11-22)27(35)30-20-21-9-8-12-23(19-21)31-26(34)24-13-6-7-16-29-24/h2-13,16,19H,1,14-15,17-18,20H2,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBOPBPNHHDWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-({[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}methyl)phenyl]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2802706.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2802708.png)
![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802711.png)
![(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B2802712.png)

![2-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2802715.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide](/img/structure/B2802719.png)


![N-(1-Cyanobutyl)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide](/img/structure/B2802724.png)


